Berbamine dihydrochloride

Description

Natural Origin and Botanical Sources

Berbamine (B205283) is a natural product derived from various plant species. acs.org It is prominently found in plants belonging to the Berberidaceae family, particularly within the Berberis genus. acs.org Specific species identified as sources of berbamine include Berberis amurensis, Berberis aristata, Berberis julianae, Berberis poiretii, and Berberis thunbergii. acs.orgwikipedia.orgfda.govresearchgate.netmedchemexpress.com Research has also isolated berbamine from other plants such as Phellodendron amurense and Cocculus orbiculatus. wikipedia.orgird.fr

The concentration of berbamine can vary among different species and even within different tissues of the same plant. For instance, a comparative analysis of the leaf tissues of three Berberis species revealed that B. thunbergii contained the highest concentration of berbamine. medchemexpress.com

Table 1: Berbamine Content in Leaf Tissue of Select Berberis Species

| Botanical Source | Average Berbamine Content (μg/g of leaf tissue) |

| Berberis thunbergii | 421.6 ± 27.1 |

| Berberis amurensis | 314.3 ± 43.8 |

| Berberis koreana | 85.8 ± 4.8 |

| Data sourced from a 2022 study published in MDPI. medchemexpress.com |

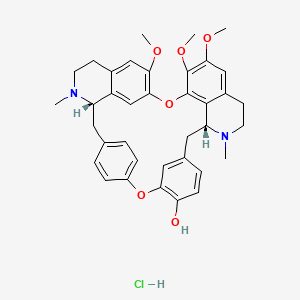

Classification as a Bisbenzylisoquinoline Alkaloid

Berbamine is chemically classified as a bisbenzylisoquinoline alkaloid. fda.gov This classification denotes a specific and complex molecular structure. The bisbenzylisoquinoline alkaloids are a large and diverse group of natural products, considered the most significant subgroup within the isoquinoline (B145761) alkaloids. acs.org

The fundamental structure of these compounds consists of two benzyl-tetrahydroquinoline units. These two units are linked together, typically by ether bridges, although carbon-carbon bonds can also be present. The way these units are connected—whether "head-to-head," "tail-to-tail," or "head-to-tail"—further categorizes the numerous known bisbenzylisoquinoline alkaloids. Berbamine itself is a notable example within this extensive chemical family. acs.org

Detailed Research Findings

Berbamine dihydrochloride (B599025) has been the subject of numerous scientific investigations to determine its biological activities at a cellular level. Research has particularly focused on its effects on various cancer cell lines. These studies often quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50), which measures how much of the substance is needed to inhibit a specific biological process by 50%.

Studies have shown that berbamine can inhibit the growth of various cancer cells, including those of the lung, liver, and blood. wikipedia.org For example, in A549 lung cancer cells, berbamine demonstrated an IC50 value of 8.3 ± 1.3 μM after 72 hours of treatment. In liver cancer cells (HepG2), an IC50 of 34.5 µM was recorded. The compound has also shown potent activity against myeloma (KM3) cells, with IC50 values decreasing over time, from 8.17 μg/mL at 24 hours to 3.84 μg/mL at 72 hours. wikipedia.org It is noteworthy that a significantly higher concentration (IC50 of 185.20 μg/mL) was required to inhibit normal hematopoietic cells, suggesting a degree of selectivity for cancer cells. wikipedia.org

Table 2: In Vitro Anticancer Activity of Berbamine (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Treatment Duration |

| A549 | Lung Cancer | 8.3 ± 1.3 μM | 72 hours |

| PC9 | Lung Cancer | 16.8 ± 0.9 μM | 72 hours |

| HepG2 | Liver Cancer | 34.5 µM | Not Specified |

| KU812 | Leukemia | 5.83 μg/ml | 24 hours |

| KM3 | Myeloma | 8.17 μg/mL | 24 hours |

| KM3 | Myeloma | 5.09 μg/mL | 48 hours |

| KM3 | Myeloma | 3.84 μg/mL | 72 hours |

| HT-29 | Colon Cancer | 3 to 100 µM | Not Specified |

| This table compiles data from multiple research sources. wikipedia.orgresearchgate.net |

The mechanisms underlying these observations are an active area of research. Studies suggest that berbamine's effects are mediated through the modulation of several key cellular signaling pathways. One of the prominent mechanisms reported is the induction of apoptosis, or programmed cell death, in cancer cells. This process is often linked to the inhibition of specific signaling pathways that cancer cells rely on for survival and proliferation.

Research has identified that berbamine can act as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. wikipedia.org The inhibition of NF-κB is significant as this pathway is crucial for inflammation and cell survival and is often overactive in cancer. Furthermore, berbamine has been identified as an inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). By targeting CaMKII, berbamine can interfere with multiple signaling networks that promote cancer cell growth.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O6.ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;1H/t28-,29+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPGJACKHKXGBH-QBYKQQEBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H41ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6078-17-7, 69475-26-9 | |

| Record name | 16H-1,24:6,9-Dietheno-11,15-metheno-2H-pyrido[2′,3′:17,18][1,11]dioxacycloeicosino[2,3,4-ij]isoquinolin-12-ol, 3,4,4a,5,16a,17,18,19-octahydro-21,22,26-trimethoxy-4,17-dimethyl-, hydrochloride (1:2), (4aS,16aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6078-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berbamine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069475269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berbamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERBAMINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FAW2F3Q2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Structural Modifications

Synthesis of Berbamine (B205283) Dihydrochloride (B599025)

Berbamine is a naturally occurring alkaloid that can be extracted from various plants of the Berberis species. lookchem.com However, for large-scale production and to ensure purity, chemical synthesis is often employed. The synthesis of berbamine itself is a complex, multi-step process.

The conversion of berbamine base to its dihydrochloride salt is a standard acid-base reaction aimed at improving the compound's solubility in aqueous solutions. lookchem.com While specific, detailed laboratory protocols for this conversion are not extensively published in readily available literature, the general procedure involves dissolving the berbamine base in a suitable organic solvent. An appropriate amount of hydrochloric acid (HCl), typically dissolved in a solvent like ethanol (B145695) or isopropanol, is then added to the solution. The berbamine dihydrochloride salt precipitates out of the solution and can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried. The stoichiometry of the reaction is crucial to ensure the formation of the dihydrochloride salt.

Design and Preparation of Berbamine Derivatives

The core structure of berbamine presents several reactive sites that are amenable to chemical modification. The phenolic hydroxyl group is a particularly attractive target for derivatization. google.com Researchers have explored various synthetic strategies to create libraries of berbamine derivatives with the aim of elucidating structure-activity relationships.

Heterocyclic Amino Derivatives

The introduction of heterocyclic amino moieties to the berbamine scaffold has been a key area of investigation. Patents describe the synthesis of a range of these derivatives. mun.cagoogleapis.com A common synthetic route involves the initial alkylation of the phenolic hydroxyl group of berbamine with a bifunctional linker, such as a haloalkylamine. This is followed by the reaction of the terminal amine with a suitable heterocyclic compound.

For instance, a general method for preparing these derivatives involves dissolving this compound in a solvent like N,N-dimethylformamide (DMF). googleapis.com The reaction is then carried out by adding a base to deprotonate the phenolic hydroxyl group, followed by the addition of a linker containing a reactive group and a protected amine. After deprotection, the resulting amino-functionalized berbamine can be reacted with a variety of heterocyclic compounds to yield the final products. googleapis.com

A notable approach involves an aza-Friedel–Crafts reaction for the ortho-aminoalkylation of berbamine's phenolic motif. This method allows for the synthesis of analogs with modifications at the C-5 position, complementing the more common modifications at the phenolic oxygen. nih.gov

| Derivative Type | General Synthetic Method | Key Reagents |

| Heterocyclic Amino Derivatives | Alkylation of phenolic hydroxyl followed by reaction with a heterocycle. | Berbamine, haloalkylamine, heterocyclic compound, base. |

| Aza-Friedel–Crafts Reaction | Ortho-aminoalkylation of the phenolic motif. | Berbamine, suitable aminoalkylating agent. |

Amide Derivatives

The synthesis of berbamine amide derivatives typically involves a two-step process. researchgate.net First, an amine-containing linker is attached to the phenolic hydroxyl group of berbamine. This can be achieved by reacting berbamine with a suitable haloalkylamine. The terminal amine of this linker is then acylated by reacting it with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides). researchgate.net

Common coupling agents used for the amide bond formation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The reaction is typically carried out in an aprotic solvent such as DMF. The resulting amide derivatives can be purified using standard chromatographic techniques. researchgate.net

| Derivative Type | General Synthetic Method | Key Reagents |

| Amide Derivatives | Alkylation with a haloalkylamine followed by acylation. | Berbamine, haloalkylamine, carboxylic acid (or acid chloride), coupling agents (e.g., EDCI, DMAP). |

Ester Derivatives

Ester derivatives of berbamine are primarily synthesized through the esterification of the phenolic hydroxyl group. A widely used method is the Steglich esterification, which involves reacting berbamine with a carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). google.com This reaction is typically performed in an anhydrous aprotic solvent.

Alternatively, esterification can be achieved by reacting berbamine with an acid chloride in the presence of a base to neutralize the HCl byproduct. researchgate.net The choice of the carboxylic acid or acid chloride allows for the introduction of a wide variety of functional groups, enabling a systematic exploration of structure-activity relationships.

| Derivative Type | General Synthetic Method | Key Reagents |

| Ester Derivatives | Steglich esterification or reaction with an acid chloride. | Berbamine, carboxylic acid, DCC, DMAP (for Steglich); Berbamine, acid chloride, base. |

Structure-Activity Relationship Studies of Berbamine Derivatives

The synthesis of various berbamine derivatives has been instrumental in understanding the relationship between their chemical structure and biological activity.

Studies on heterocyclic amino derivatives have shown that the nature of the heterocyclic ring and the length of the linker can significantly influence their properties. For example, certain heterocyclic amino berbamine derivatives have demonstrated potent antitumor activities. mun.cagoogleapis.com

For amide derivatives , research has indicated that the substituent on the amide nitrogen plays a crucial role in determining biological activity. The introduction of different aryl or alkyl groups can modulate the compound's potency. researchgate.net

In the case of ester derivatives , structure-activity relationship studies have revealed that modifications at the phenolic hydroxyl group can lead to compounds with enhanced biological profiles compared to the parent berbamine molecule. For instance, acylated berbamine analogs have been shown to exhibit interesting biological activities. google.com A study on various berbamine derivatives found that substitutions at the OH and C-5 positions enhanced cytotoxic activity against certain cancer cell lines. nih.gov

The general consensus from these studies is that the bisbenzylisoquinoline scaffold of berbamine is a valuable template for the design of new chemical entities. The modifications at the phenolic hydroxyl group, either through the introduction of heterocyclic amino, amide, or ester functionalities, provide a powerful tool for fine-tuning the pharmacological properties of the parent compound.

Molecular and Cellular Mechanisms of Action

Modulation of Signal Transduction Pathways

Berbamine (B205283) dihydrochloride (B599025) exerts its cellular effects by intervening in several critical signal transduction pathways that are often dysregulated in disease states. Its ability to modulate these pathways underscores its potential as a multi-targeting agent. The compound is known to inhibit the Nuclear Factor Kappa B (NF-κB) and Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) signaling cascades, interfere with Bcr-Abl tyrosine kinase activity, and target Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII).

Bcr-Abl Tyrosine Kinase Inhibition

Berbamine has been identified as a novel inhibitor of the Bcr-Abl fusion gene. selleck.co.jpselleckchem.comnih.gov The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that is a hallmark of chronic myelogenous leukemia (CML). nih.govwikipedia.org Berbamine has demonstrated the ability to selectively induce cell death in both Gleevec-sensitive and Gleevec-resistant Bcr-Abl positive CML cells. nih.gov

The primary mechanism of this action is the downregulation of the p210Bcr-Abl oncoprotein level. nih.gov This reduction in the key pathogenic driver of CML leads to the induction of apoptosis through a caspase-3-dependent pathway. nih.gov A derivative of berbamine, 4-chlorobenzoyl berbamine (BBD9), has also been shown to lower the expression of p210BCR-ABL in imatinib-resistant cells. researchgate.net This suggests that berbamine and its analogues could be effective in overcoming resistance to standard tyrosine kinase inhibitors. nih.govnih.gov

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Targeting

Berbamine is a potent inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). selleck.co.jpnih.govnih.gov It has been shown to bind to the ATP-binding pocket of the CaMKIIγ isoform, thereby inhibiting its phosphorylation and activity. mdpi.com This interaction is a key mechanism behind berbamine's effects on cancer cell proliferation and survival. nih.govnih.gov

Studies in liver cancer have shown that CAMKII is often hyperphosphorylated in tumor tissues compared to adjacent non-tumorous tissues. nih.gov Berbamine and its derivative, bbd24, potently suppress liver cancer cell proliferation and induce cell death by targeting CaMKII. nih.govnih.gov The inhibition of CaMKII by berbamine has been shown to recapitulate the effects of chemically or shRNA-mediated knockdown of the kinase. nih.gov Conversely, overexpression of CaMKII can increase the resistance of cancer cells to berbamine treatment. nih.govresearchgate.net This evidence strongly supports CaMKII as a direct and critical target of berbamine. mdpi.comnih.govnih.gov

Table 2: Research Findings on Berbamine's Effect on CaMKII

| Finding | Model System | Reference |

|---|---|---|

| Berbamine and its derivative bbd24 potently suppress liver cancer cell proliferation by targeting CaMKII. | Liver Cancer Cells | nih.gov |

| Berbamine inhibits CaMKIIγ phosphorylation. | Leukemia and Glioblastoma Cells | mdpi.com |

| Overexpression of CaMKII increases resistance of liver cancer cells to berbamine. | Liver Cancer Cells | nih.gov |

Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) Signaling Pathway Regulation

Berbamine and its derivatives have been shown to inhibit the JAK/STAT signaling pathway, which plays a crucial role in tumorigenesis. scienceopen.comnih.gov The mechanism involves the direct inhibition of JAK2 autophosphorylation. mdpi.comscienceopen.com Specifically, a berbamine derivative, BBMD3, was found to inhibit the autophosphorylation of JAK2 kinase at Tyr1007/1008 sites in human melanoma cells. scienceopen.com

Following the inhibition of JAK2, berbamine blocks the constitutive activation of the downstream signaling molecule STAT3. scienceopen.comnih.gov This blockade prevents the phosphorylation of STAT3 and its translocation to the nucleus, thereby down-regulating the expression of STAT3 target proteins, such as Mcl-1 and Bcl-xL, which are associated with promoting cell survival and apoptosis resistance. mdpi.comscienceopen.comresearchgate.net

In addition to inhibiting the JAK2/STAT3 axis, berbamine demonstrates a novel immunomodulatory effect through the selective downregulation of STAT4. nih.gov This effect is particularly relevant in the context of autoimmune conditions. nih.gov

The mechanism for this selective action involves the proteasomal degradation of STAT4. nih.gov Berbamine treatment has been found to up-regulate SLIM, a ubiquitin E3 ligase that specifically targets STAT4. nih.gov By promoting the ubiquitination of STAT4, berbamine facilitates its degradation by the proteasome. This leads to a marked decrease in IFN-γ production in CD4+ T cells, a key cytokine in certain autoimmune responses. nih.gov This selective targeting of STAT4, without significantly affecting other STAT proteins, represents a unique aspect of berbamine's mechanism of action. nih.gov

Impact on Interferon-Gamma (IFN-γ) Production and Action

Research on the direct effects of Berbamine dihydrochloride on interferon-gamma (IFN-γ) is an emerging area. However, studies involving the closely related isoquinoline (B145761) alkaloid, berberine (B55584), provide insights into potential mechanisms. IFN-γ is a cytokine crucial for both innate and adaptive immunity, with complex roles in cancer progression and immune escape nih.govcaymanchem.com.

In certain contexts, IFN-γ can inadvertently promote tumor immune escape by upregulating the expression of programmed cell death-ligand 1 (PD-L1) on cancer cells nih.gov. Studies have shown that berberine can inhibit the secretion of IFN-γ from natural killer (NK) cells when co-cultured with hepatocellular carcinoma (HCC) cells. This reduction in IFN-γ subsequently suppresses the expression of PD-L1 on the HCC cells, thereby enhancing the cytotoxic, anti-tumor activity of the NK cells nih.gov. Furthermore, in experimental models of ulcerative colitis, berberine has been observed to inhibit the IFN-γ signaling pathway, which is heavily implicated in the inflammatory process nih.gov. These findings suggest that alkaloids of this class may modulate immune responses by interfering with IFN-γ production and signaling, although further research is required to delineate the specific actions of this compound itself.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the regulation of cellular processes such as proliferation, differentiation, and apoptosis nih.govd-nb.info. Berbamine has been shown to exert complex, context-dependent effects on this network, which includes the key cascades of p38 MAPK, extracellular-signal regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).

In some cancer models, berbamine appears to activate specific MAPK pathways to induce anti-tumor effects. For instance, in human colon cancer cells, berbamine treatment leads to the induction of autophagy and apoptosis by activating the MEK/ERK pathway mdpi.com. Similarly, another related compound, berberine, was found to activate the MAPK/JNK signal transduction pathway in osteosarcoma cells researchgate.net. In contrast, studies on gastric cancer cells treated with berberine hydrochloride demonstrated an inactivation of p38 MAPK, ERK1/2, and JNK, which contributed to a decrease in cell proliferation and tumorigenesis nih.gov. This suggests that the modulatory action of berbamine on the MAPK pathways is highly dependent on the specific cellular context and cancer type.

Table 1: Effects of Berbamine and Related Alkaloids on MAPK Signaling Pathways

| Compound | Cell Type | Pathway Component | Observed Effect | Outcome | Reference |

|---|---|---|---|---|---|

| Berbamine | Human Colon Cancer | MEK/ERK | Activation | Induction of autophagy and apoptosis | mdpi.com |

| Berbamine | Hepatocellular Carcinoma | p38-MAPK, EGFR-ERK | Activation | Not specified | mdpi.com |

| Berberine HCl | Gastric Cancer (MGC 803) | p38 MAPK, ERK1/2, JNK | Inactivation | Decreased proliferation | nih.gov |

| Berberine | Osteosarcoma (MG-63) | MAPK/JNK | Activation | Inhibition of tumor growth | researchgate.net |

Phosphoinositide 3-Kinase/Akt/Mammalian Target of Rapamycin (PI3K/Akt/mTOR) Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation; its aberrant activation is a common feature in many cancers nih.govnih.gov. This compound has been identified as an inhibitor of this pathway.

Reactive Oxygen Species (ROS)/NF-κB Signaling Pathway Interactions

Berbamine has been shown to modulate the intricate relationship between reactive oxygen species (ROS) and the nuclear factor-kappa B (NF-κB) signaling pathway to induce anti-tumor effects. In normal physiological conditions, NF-κB plays a role in cell survival, but in cancer, its constitutive activation promotes proliferation and suppresses apoptosis.

Studies in both bladder and prostate cancer cells have revealed that berbamine exerts its effects by modulating the ROS/NF-κB axis nih.govnih.goveurekaselect.com. The mechanism involves an increase in intracellular ROS levels, which occurs through the downregulation of key antioxidative genes such as Nrf2, HO-1, SOD2, and GPX-1 nih.gov. The resulting accumulation of ROS negatively regulates the NF-κB pathway, leading to a decrease in the expression and phosphorylation of key components like p65 and p-IκBα nih.gov. This inhibition of NF-κB signaling, coupled with the direct cellular stress from ROS accumulation, triggers the intrinsic apoptotic pathway nih.govnih.gov.

p53 Activation

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, often referred to as the "guardian of the genome." Its activity is tightly controlled, primarily through its interaction with the murine double minute 2 (MDM2) protein, which targets p53 for degradation.

Berbamine has been shown to activate p53-mediated apoptotic pathways. It achieves this by disrupting the inhibitory p53-MDM2 interaction mdpi.comresearchgate.net. In lung cancer cells, treatment with berbamine was found to relieve the MDM2-mediated inhibition of p53 mdpi.comresearchgate.netnih.gov. Similarly, in hepatocellular carcinoma cells, berbamine treatment led to a significant increase in p53 expression nih.gov. The resulting stabilization and activation of p53 allow it to upregulate pro-apoptotic genes, such as Bax, and trigger the mitochondrial signaling pathway of apoptosis nih.gov.

Bcl-2 Family Protein Modulation

The Bcl-2 family of proteins consists of both anti-apoptotic (e.g., Bcl-2, Bcl-XL) and pro-apoptotic (e.g., Bax, Bak) members, which collectively act as key regulators of the intrinsic apoptotic pathway nih.gov. The ratio of these opposing proteins is a critical determinant of a cell's fate.

Berbamine has been demonstrated to shift this balance in favor of apoptosis. In various cancer cell lines, including imatinib-resistant leukemia and hepatocellular carcinoma, berbamine treatment leads to the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL mdpi.comnih.govnih.gov. Concurrently, it increases the expression of the pro-apoptotic protein Bax mdpi.comnih.gov. This modulation increases the Bax/Bcl-2 ratio, a key event that promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases, ultimately leading to programmed cell death nih.govnih.govresearchgate.net.

Table 2: Modulation of Bcl-2 Family Proteins by Berbamine

| Cell Type | Anti-Apoptotic Protein | Effect | Pro-Apoptotic Protein | Effect | Outcome | Reference |

|---|---|---|---|---|---|---|

| Imatinib-resistant K562 leukemia cells | Bcl-2, Bcl-XL | Downregulated | Bax | Upregulated | Increased apoptosis | mdpi.comnih.gov |

| SMMC-7721 hepatocellular carcinoma cells | Bcl-2 | Decreased | Bax | Increased | Increased apoptosis | nih.gov |

| Bladder cancer cells | Bcl-2 | Not specified | Bax | Not specified | Increased Bax/Bcl-2 ratio | nih.gov |

| Lung cancer cells | Bcl-2 | Not specified | Bax | Not specified | Altered Bcl-2/Bax ratio | nih.gov |

Multi-Drug Resistance Protein 1 (MDR-1) mRNA and P-glycoprotein (P-gp) Regulation

A significant challenge in cancer therapy is the development of multi-drug resistance (MDR), which is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) nih.gov. P-gp, encoded by the MDR1 (or ABCB1) gene, functions as an efflux pump that actively removes chemotherapeutic drugs from cancer cells, reducing their efficacy researchgate.netnih.gov.

Berbamine has shown potential in overcoming this form of resistance. Studies have demonstrated that berbamine can down-regulate the expression of MDR1 mRNA frontierspartnerships.org. This reduction in gene transcription leads to decreased levels of the P-gp protein. In human leukemic and breast cancer cell lines, this effect resulted in a higher intracellular accumulation of chemotherapeutic agents like adriamycin, thereby modulating and partially reversing multi-drug resistance frontierspartnerships.org.

Wnt/β-catenin Pathway Influence

Berbamine has been demonstrated to inhibit the Wnt/β-catenin signaling pathway, a crucial pathway in cell proliferation and differentiation. In studies involving ovarian cancer cells, treatment with berbamine led to a marked inhibition of this pathway. nih.gov The mechanism of this inhibition involves the reduction of β-catenin protein levels within the tumor tissues. nih.gov Quantitative real-time PCR and western blot analyses have confirmed that berbamine treatment effectively suppresses the Wnt/β-catenin signaling cascade in these cells. nih.gov The anti-proliferative and pro-apoptotic effects of berbamine in ovarian cancer are, at least in part, attributed to this inhibition. nih.gov

Table 1: Effect of Berbamine on Wnt/β-catenin Pathway Components in Ovarian Cancer Cells

| Component/Process | Observed Effect of Berbamine | Reference |

| Wnt/β-catenin Signaling | Inhibition | nih.gov |

| β-catenin Protein Level | Reduction | nih.gov |

| Cell Viability & Invasion | Suppression (partially reversible by LiCl, a Wnt activator) | nih.gov |

| Apoptosis | Induction | nih.gov |

Forkhead Box Protein O1 (FOXO1) Pathway Influence

Current scientific literature does not provide direct evidence detailing the specific influence of this compound on the Forkhead Box Protein O1 (FOXO1) signaling pathway. While related compounds have been studied in the context of other FOXO proteins, dedicated research on the interaction between this compound and FOXO1 is not available.

Calcium Homeostasis and Ion Channel Modulation

This compound significantly impacts cellular calcium homeostasis, primarily through its action as a calcium channel blocker.

Interference with Calcium Ion Channels

Berbamine interferes with the function of calcium ion channels. nih.gov Its effects are comparable to those of verapamil, a known calcium channel blocker. nih.gov Studies have shown that berbamine can attenuate the increase in intracellular calcium concentration induced by potassium chloride (KCl). nih.gov Since KCl-induced calcium influx is mediated by the depolarization of the cell membrane and subsequent opening of voltage-dependent calcium channels, this suggests that berbamine directly or indirectly inhibits these channels.

Regulation of Intracellular Calcium Levels

Berbamine plays a role in regulating intracellular calcium levels, particularly in response to cellular stimuli. While pretreatment with berbamine does not affect the resting intracellular calcium concentration, it significantly attenuates the rise in calcium levels induced by agonists such as norepinephrine (B1679862) and calcimycin (B1668216) when extracellular calcium is present. nih.gov However, in the absence of extracellular calcium, berbamine does not inhibit the mobilization of calcium from intracellular stores. nih.gov This indicates that the primary mechanism of berbamine in regulating intracellular calcium is through the inhibition of calcium influx from the extracellular environment, rather than preventing its release from organelles like the endoplasmic reticulum. nih.gov

Autophagy Pathway Disruption

This compound has been identified as a potent inhibitor of the late stage of autophagy. nih.govnih.gov Autophagy is a cellular process for degrading and recycling cellular components. Berbamine's intervention in this pathway is characterized by several key molecular events.

Treatment of cells with berbamine hydrochloride leads to an accumulation of autophagosomes, which is marked by the upregulation of the protein LC3-II. nih.gov Concurrently, there is an increased level of the p62 protein, an autophagy substrate that is normally degraded in functional autophagy. nih.gov The accumulation of both LC3-II and p62 is a strong indicator that the autophagic flux is blocked at its final, degradative stage. nih.gov

The underlying mechanism for this disruption is the impairment of lysosomal function. Berbamine hydrochloride inhibits the proper acidification of lysosomes. nih.govciteab.com This prevents the fusion of autophagosomes with lysosomes to form autolysosomes, or it renders the resulting autolysosomes non-functional, thereby halting the degradation of their contents. citeab.comconsensus.app

Table 2: Effects of this compound on Autophagy Markers

| Autophagy Marker/Process | Observed Effect of this compound | Mechanism | Reference |

| Autophagic Flux | Inhibition at late stage | Disruption of lysosomal degradation | nih.govnih.gov |

| Autophagosomes | Accumulation | Blockade of degradation pathway | nih.gov |

| LC3-II Levels | Upregulation | Accumulation of autophagosomes | nih.gov |

| p62 Levels | Increased | Inhibition of autophagic degradation | nih.gov |

| Lysosomal Acidification | Impaired | Disruption of lysosomal function | nih.govciteab.com |

Antiviral Mechanisms

Beyond its effects on autophagy, this compound has demonstrated direct antiviral properties, particularly through the inhibition of viral entry into host cells. This mechanism is of significant interest for its potential in developing broad-spectrum antiviral therapies.

Berbamine hydrochloride has been shown to effectively inhibit the infection of several viruses by targeting the early stages of the viral life cycle, specifically viral entry. researchgate.net Studies on SARS-CoV-2 have revealed that berbamine hydrochloride can block the virus from entering host cells. nih.gov This inhibitory action is not limited to coronaviruses; similar effects have been observed with other viruses such as the Ebola virus, where berbamine hydrochloride disrupts the interaction between the viral glycoprotein (B1211001) and the host cell receptor Niemann-Pick C1, thereby blocking the fusion of viral and cellular membranes. nih.gov Furthermore, its efficacy against influenza A virus has been linked to its ability to block viral binding and entry into cells. mdpi.com

A specific antiviral mechanism of berbamine hydrochloride against SARS-CoV-2 involves the direct inhibition of the spike (S) protein-mediated membrane fusion. nih.govnih.gov The SARS-CoV-2 S protein is essential for viral entry, and its S2 subunit facilitates the fusion of the viral and host cell membranes. Molecular docking studies have suggested that berbamine hydrochloride can bind to the post-fusion core of the SARS-CoV-2 S2 subunit. nih.govnih.gov This interaction is believed to prevent the conformational changes in the S protein that are necessary for membrane fusion, thus potently inhibiting viral entry. nih.gov This mechanism is supported by observations that other bis-benzylisoquinoline alkaloids also exhibit similar inhibitory effects on S-mediated membrane fusion. nih.gov

Table 2: Antiviral Mechanisms of this compound

| Mechanism | Specific Action | Target Virus/Component |

|---|---|---|

| Viral Entry Inhibition | Blocks the early stages of viral infection. | SARS-CoV-2, Ebola virus, Influenza A virus |

TRPMLs-Mediated Endolysosomal Trafficking of ACE2 Compromise

Recent research has identified berbamine as an inhibitor of Transient Receptor Potential Mucolipin (TRPMLs) channels, which are crucial Ca2+ permeable cation channels located in endosomes and lysosomes. plos.orguchile.cl This inhibition has significant consequences for the endolysosomal trafficking of viral receptors, notably Angiotensin-Converting Enzyme 2 (ACE2). plos.orgplos.org

The activation of TRPMLs typically triggers the release of Ca2+ from endosomes and lysosomes, a process essential for various trafficking events. uchile.cl Studies have shown that berbamine significantly curtails the Ca2+ release from lysosomes that is normally triggered by TRPML agonists. uchile.cl By inhibiting TRPMLs, berbamine compromises the normal trafficking of ACE2. plos.org This disruption leads to two primary outcomes: an increase in the secretion of ACE2 via extracellular vesicles (exosomes) and a corresponding decrease in the level of ACE2 present at the plasma membrane. plos.orguchile.clplos.org Consequently, the reduction of ACE2 receptors on the cell surface hinders the entry of viruses, such as SARS-CoV-2, that rely on this receptor. plos.org

Immunolabeling and flow cytometric analysis have confirmed that treatment with berbamine significantly lowers the quantity of ACE2 at the cell surface. plos.org This mechanism suggests that berbamine's antiviral potential, particularly against certain (+)ss RNA viruses, is rooted in its ability to manipulate host cell trafficking pathways to reduce the availability of viral entry points. plos.orguchile.cl

Table 1: Effect of Berbamine on ACE2 Trafficking and Viral Entry

| Mechanism | Effect of Berbamine | Consequence | Supporting Evidence |

|---|---|---|---|

| TRPMLs Inhibition | Inhibits Ca2+ release from lysosomes. uchile.cl | Compromises endolysosomal trafficking pathways. plos.orgplos.org | Berbamine significantly decreased TRPML-mediated Ca2+ release triggered by agonist ML-SA1. uchile.cl |

| ACE2 Trafficking | Disrupts normal endolysosomal trafficking of ACE2. plos.org | Reduces ACE2 levels at the plasma membrane. plos.org | Flow cytometry showed a significant decrease in cell-surface ACE2 after berbamine treatment. plos.org |

| ACE2 Secretion | Increases secretion of ACE2 via extracellular vesicles. plos.orguchile.cl | Further depletes ACE2 from the cell surface. plos.org | Studies report increased secretion of receptors via extracellular vesicles. plos.orguchile.cl |

| Viral Entry | Prevents viruses (e.g., SARS-CoV-2) from entering host cells. uchile.clplos.org | Potent antiviral activity. plos.org | Berbamine showed an EC50 of ~2.4 μM against SARS-CoV-2 in Vero-E6 cells. plos.org |

Antioxidant Properties

This compound possesses antioxidant properties that contribute to its cellular effects by mitigating oxidative stress. pnas.org This activity is achieved through multiple mechanisms, including the enhancement of endogenous antioxidant enzyme systems and the activation of key regulatory pathways.

Research on the closely related alkaloid berberine shows it boosts the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). These enzymes are fundamental to the cellular defense against reactive oxygen species (ROS). Berbamine's antioxidant effects are linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. When activated, Nrf2 translocates to the nucleus and stimulates the transcription of various antioxidant and cytoprotective genes, including those that encode for SOD and CAT. This upregulation strengthens the cell's ability to neutralize oxidative damage.

By reducing oxidative stress, these antioxidant properties can contribute to the compound's other observed biological activities, as oxidative stress is a known factor in the progression of various diseases. pnas.org

Table 2: Berbamine's Influence on Antioxidant Pathways

| Enzyme/Pathway | Action | Cellular Outcome |

|---|---|---|

| Superoxide Dismutase (SOD) | Enhances activity and gene expression. | Neutralization of superoxide radicals. |

| Catalase (CAT) | Enhances activity and gene expression. | Decomposition of hydrogen peroxide. |

| Glutathione Peroxidase (GPx) | Increases activity. | Reduction of hydrogen peroxide and lipid hydroperoxides. |

| Nrf2 Pathway | Activates Nrf2 nuclear translocation. | Upregulation of a wide range of antioxidant and cytoprotective genes. |

Modulation of Nicotinic Acetylcholine (B1216132) Receptors

Berbamine, as a member of the bis-benzylisoquinoline alkaloid class, has been shown to act as an antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov These receptors are ligand-gated ion channels that play critical roles in neurotransmission.

Specific research using the patch-clamp technique has demonstrated that E6-berbamine, a closely related derivative, differentially inhibits subtypes of nAChRs. nih.gov It was found to completely and reversibly inhibit the alpha3-containing nAChR (α3*nAChR) with a half-maximal inhibitory concentration (IC50) of 5.1 μM. nih.gov The inhibition of this subtype was determined to be functionally non-competitive. nih.gov

Table 3: Inhibitory Action of Berbamine on Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Effect of E6-Berbamine | Potency (IC50) | Mode of Action |

|---|---|---|---|

| alpha3* (α3*) nAChR | Complete, reversible inhibition. nih.gov | 5.1 μM nih.gov | Functionally non-competitive. nih.gov |

| alpha7 (α7) nAChR | Partial inhibition. nih.gov | Not fully inhibited at concentrations up to 30 μM. nih.gov | Evidence of competitive antagonism (displaced [3H]-MLA binding). nih.gov |

Preclinical Pharmacological Activities and Biological Effects

Anticancer Activities in In Vitro and Animal Models

Research has consistently shown that berbamine (B205283) dihydrochloride (B599025) exhibits significant antitumor properties across different cancer types. These activities are mediated through multiple cellular and molecular pathways, leading to the inhibition of cancer cell growth and survival.

Berbamine dihydrochloride has been identified as a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This is a critical mechanism for eliminating malignant cells. Studies have shown that treatment with this compound leads to characteristic morphological and biochemical changes associated with apoptosis.

For instance, in human chronic myeloid leukemia KU812 cells, this compound treatment resulted in an increase in the pro-apoptotic protein Bax, while concurrently decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL uni-muenchen.de. This shift in the Bax/Bcl-2 ratio is a key indicator of the activation of the intrinsic apoptotic pathway. Furthermore, the activation of caspase-3, a crucial executioner caspase in the apoptotic cascade, has been observed in acute promyelocytic leukemia NB4 cells following exposure to berbamine nih.gov.

In hepatocellular carcinoma SMMC-7721 cells, berbamine was shown to trigger the release of cytochrome c from the mitochondria into the cytoplasm, a pivotal event in the initiation of the caspase cascade frontierspartnerships.org. This was accompanied by the upregulation of p53, a tumor suppressor gene that plays a central role in apoptosis, and the downregulation of survivin, an inhibitor of apoptosis protein frontierspartnerships.org.

Table 1: Effects of this compound on Apoptotic Markers in Cancer Cell Lines

| Cell Line | Cancer Type | Key Apoptotic Events Observed |

|---|---|---|

| KU812 | Chronic Myeloid Leukemia | Increased Bax, Decreased Bcl-2 and Bcl-xL uni-muenchen.de |

| NB4 | Acute Promyelocytic Leukemia | Increased activated caspase-3, Decreased survivin mRNA nih.gov |

A hallmark of cancer is uncontrolled cell proliferation. This compound has been demonstrated to effectively inhibit the proliferation of a variety of cancer cells in a dose- and time-dependent manner.

In vitro studies using the MTT assay have shown that this compound significantly reduces the viability of human lung cancer A549 and PC9 cells mednews.care. The half-maximal inhibitory concentration (IC50) values for this compound against A549 and PC9 cells at 72 hours were determined to be 8.3 ± 1.3 μM and 16.8 ± 0.9 μM, respectively mednews.care. Similarly, in the chronic myeloid leukemia cell line KU812, this compound inhibited cell proliferation with IC50 values of 5.83, 3.43, and 0.75 μg/ml after 24, 48, and 72 hours of treatment, respectively uni-muenchen.de.

Further evidence of its anti-proliferative effects comes from colony formation assays, where this compound was shown to significantly decrease the number of colonies formed by A549 cells mednews.care.

Table 2: Inhibitory Concentrations (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Duration of Treatment |

|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | 8.3 ± 1.3 μM | 72 hours mednews.care |

| PC9 | Non-Small Cell Lung Cancer | 16.8 ± 0.9 μM | 72 hours mednews.care |

The anticancer efficacy of this compound observed in vitro has been corroborated by in vivo studies using xenograft animal models. In a study involving a xenograft model of non-small-cell lung cancer, mice treated with this compound at a dose of 20 mg/kg exhibited significantly smaller tumor volumes compared to the control group mednews.care.

Similarly, in liver cancer xenograft models using Huh7 and SK-Hep-1 cells, oral administration of berbamine resulted in a substantial suppression of tumor growth. For the Huh7 xenografts, a 70% reduction in tumor weight was observed sc.edu. The SK-Hep-1 xenografts also showed a significant, albeit less pronounced, reduction in tumor weight of over 50% sc.edu. Another study on a lung cancer xenograft model demonstrated that berbamine effectively inhibited tumor growth in a dose-dependent manner in nude mice, leading to prolonged survival times researchgate.net.

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Key Findings |

|---|---|---|---|

| A549 cells | Non-Small Cell Lung Cancer | 20 mg/kg this compound | Significantly smaller tumor volume mednews.care |

| Huh7 cells | Liver Cancer | Oral Berbamine | 70% reduction in tumor weight sc.edu |

| SK-Hep-1 cells | Liver Cancer | Oral Berbamine | Over 50% reduction in tumor weight sc.edu |

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Berbamine has shown promise in reversing MDR in cancer cells. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cancer cells.

In adriamycin-resistant human erythroleukemic K562/A02 cells, berbamine was found to increase the intracellular concentration of adriamycin in a dose-dependent manner nih.gov. This effect was attributed to the downregulation of P-gp expression at both the mRNA (mdr1) and protein levels nih.gov. By inhibiting the efflux pump, berbamine effectively sensitizes the resistant cells to the cytotoxic effects of the chemotherapeutic agent. Studies have shown that berbamine can increase the chemosensitivity of K562/A02 cells to adriamycin by up to 41.18-fold nih.gov.

Furthermore, berbamine has been shown to reverse cabazitaxel resistance in prostate cancer cells by inhibiting ABCG2, another ABC transporter nih.gov.

The metastatic spread of cancer to distant organs is the primary cause of cancer-related mortality. This compound has been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis.

In wound scratch and Transwell assays, this compound significantly inhibited the migration and invasion abilities of lung cancer A549 and PC9 cells in a dose-dependent manner mednews.care. These effects are thought to be mediated, at least in part, through the regulation of signaling pathways involved in cell motility and the epithelial-mesenchymal transition (EMT), such as the PI3K/Akt and MDM2-p53 pathways mednews.care. Research has also indicated that berbamine can suppress the migration and invasion of highly-metastatic human breast cancer cells.

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a fundamental aspect of cancer. This compound has been found to induce cell cycle arrest in cancer cells, thereby preventing their proliferation.

In chronic myeloid leukemia KU812 cells, berbamine treatment led to an arrest in the G1 phase of the cell cycle uni-muenchen.de. This was associated with the upregulation of the cell cycle inhibitors p21 and the downregulation of cyclin D1 and c-Myc, which are key regulators of the G1 to S phase transition uni-muenchen.de. Similarly, in renal cell carcinoma cells, berbamine was found to induce cell cycle arrest at the G0/G1 phase, accompanied by a decrease in the expression of CyclinD1 nih.gov.

Specific Anticancer Activities in Various Malignancies

This compound has demonstrated significant preclinical anticancer activity across a range of hematological and solid tumors. Its mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways that drive cancer progression.

Myeloma: In human multiple myeloma cells, berbamine has been identified as a novel inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. bohrium.com It induces growth inhibition and apoptosis, and at low doses, it can enhance the anti-myeloma effects of chemotherapeutic agents. bohrium.com The compound up-regulates A20 and down-regulates IKKα and p-IκBα, which inhibits the nuclear translocation of p65, a key component of the NF-κB pathway. bohrium.com This leads to a decreased expression of downstream targets that promote cancer cell survival, such as Bcl-xL, Bid, cyclin D1, and survivin. bohrium.com

Leukemia: Berbamine has shown broad anti-leukemia activities. bohrium.com It is known to inhibit the Bcr-Abl tyrosine kinase, a critical driver in chronic myeloid leukemia (CML). nih.gov This inhibition hampers the growth and survival of leukemia cells. nih.gov In promyelocytic leukemia HL-60 cells, berbamine induces apoptosis, characterized by morphological changes and DNA fragmentation. nih.gov Furthermore, it can induce caspase-3-dependent apoptosis in leukemia cells through the survivin pathway. researchgate.net

Liver Cancer: Studies have shown that berbamine and its derivatives can potently suppress the proliferation of liver cancer cells and induce cell death by targeting Ca2+/Calmodulin-dependent protein kinase II (CAMKII). mdpi.comnih.gov It has been observed to inhibit the in vivo tumorigenicity of liver cancer cells and down-regulate the self-renewal abilities of liver cancer-initiating cells. mdpi.comnih.gov The mechanism is linked to the inhibition of CAMKII phosphorylation. researchgate.net Additionally, berbamine can augment apoptosis in hepatocellular carcinomas through the induction of the Fas apoptotic pathway and a loss in mitochondrial transmembrane potential. researchgate.net It has also been found to inhibit the invasion and metastasis of liver cancer cells, a mechanism related to the enhancement of gap junction function and inhibition of the PI3K/AKT signaling pathway. mdpi.com

Breast Cancer: Berbamine exhibits antitumor effects in breast cancer by inhibiting cell growth and motility. researchgate.net It has been shown to have a synergistic effect when combined with doxorubicin (B1662922), a common chemotherapy drug, increasing its efficacy in treating breast cancer cells. nih.gov One of the mechanisms involved is the inhibition of autophagy, a cellular recycling process that cancer cells can use to survive. nih.gov Berbamine blocks the fusion between autophagosomes and lysosomes, thereby preventing this survival mechanism. nih.gov

Melanoma: In melanoma cells, novel synthetic derivatives of berbamine have been shown to inhibit the JAK2/STAT3 signaling pathway, which is crucial for tumor cell survival and proliferation, leading to the induction of apoptosis. nih.gov Berbamine treatment has been found to suppress melanoma tumor growth and enhance the infiltration of CD8+ T cells into the tumor microenvironment. semanticscholar.orgplos.org The compound also enhances Major Histocompatibility Complex Class I (MHC-I) mediated antigen presentation in melanoma cells, which improves their recognition and elimination by the immune system. semanticscholar.org

Table 1: Summary of this compound's Anticancer Activities

| Malignancy | Key Mechanisms of Action | Research Findings |

|---|---|---|

| Myeloma | Inhibition of NF-κB signaling, Induction of apoptosis | Inhibits p65 nuclear translocation, down-regulates survival proteins (Bcl-xL, survivin). bohrium.com |

| Leukemia | Inhibition of Bcr-Abl tyrosine kinase, Induction of apoptosis | Hampers growth of CML cells, induces DNA fragmentation in HL-60 cells. nih.govnih.gov |

| Liver Cancer | Targeting CAMKII, Induction of Fas apoptotic pathway, Inhibition of invasion | Suppresses cell proliferation and self-renewal of cancer-initiating cells. mdpi.comnih.govresearchgate.netmdpi.com |

| Breast Cancer | Inhibition of autophagy, Synergism with chemotherapy | Blocks autophagosome-lysosome fusion, enhances the efficacy of doxorubicin. nih.govnih.gov |

| Melanoma | Inhibition of JAK2/STAT3 signaling, Enhanced immune recognition | Induces apoptosis, increases MHC-I antigen presentation and CD8+ T cell infiltration. nih.govsemanticscholar.orgplos.org |

Down-regulation of Cancer Initiating Cells

Berbamine has demonstrated the ability to specifically target and inhibit cancer-initiating cells, also known as cancer stem cells (CSCs). These cells are a subpopulation within tumors that are responsible for tumor initiation, progression, and resistance to therapy.

In the context of liver cancer , berbamine has been shown to down-regulate the self-renewal abilities of liver cancer-initiating cells. mdpi.comnih.gov It preferentially targets these cells, which can be identified by markers such as CD133, and suppresses the phosphorylation of CAMKII, a key kinase involved in their survival and proliferation. researchgate.net

Similarly, in glioblastoma , a highly aggressive brain tumor, a novel synthetic derivative of berbamine was found to inhibit cell viability and induce apoptosis in cancer stem-like cells. frontiersin.org This derivative, BBMD3, disrupted the neurosphere morphology characteristic of these cells and activated apoptotic pathways. frontiersin.org

Research on prostate cancer has also revealed that berbamine targets prostate CSCs. biorxiv.orgnih.gov It was found to enhance the antitumor effect of the chemotherapy drug cabazitaxel and re-sensitize resistant prostate cancer cells by inhibiting key proteins and signaling pathways associated with cancer stemness. biorxiv.orgnih.gov

Furthermore, berbamine has been shown to suppress the growth of leukemia stem cells by targeting calcium/calmodulin-dependent protein kinase II gamma (CaMKIIγ). nih.gov By inhibiting the kinase activity of CaMKIIγ, berbamine disrupts signaling pathways that are crucial for the survival and self-renewal of these cells. nih.gov

Table 2: this compound's Effects on Cancer-Initiating Cells

| Cancer Type | Key Findings | Mechanism |

|---|---|---|

| Liver Cancer | Down-regulates self-renewal abilities. mdpi.comnih.gov | Inhibition of CAMKII phosphorylation. researchgate.net |

| Glioblastoma | Induces apoptosis in cancer stem-like cells. frontiersin.org | Disruption of neurosphere morphology. frontiersin.org |

| Prostate Cancer | Targets prostate CSCs and reverses drug resistance. biorxiv.orgnih.gov | Inhibition of pathways associated with stemness. biorxiv.orgnih.gov |

| Leukemia | Suppresses the growth of leukemia stem cells. nih.gov | Targeting and inhibition of CaMKIIγ. nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Amelioration of Autoimmune Conditions

Berbamine has shown therapeutic potential in preclinical models of autoimmune diseases, suggesting potent anti-inflammatory and immunomodulatory properties.

Experimental Autoimmune Encephalomyelitis (EAE): In EAE, an animal model for multiple sclerosis, berbamine has been shown to ameliorate the condition by reducing encephalitogenic T cell responses. nih.gov Its therapeutic effect is attributed to the selective inhibition of the production and action of interferon-gamma (IFN-γ) in CD4+ T cells. nih.gov Berbamine promotes the degradation of STAT4, a key transcription factor for IFN-γ production, leading to decreased inflammation. nih.gov Studies have also shown that berberine (B55584), a related compound, can attenuate the clinical and pathological parameters of EAE. semanticscholar.orgplos.orgplos.org

Collagen-Induced Arthritis (CIA): In a rodent model of rheumatoid arthritis known as collagen-induced arthritis, prophylactic treatment with berberine was found to delay the onset of arthritis. nih.gov The incidence of arthritis was significantly reduced in the treated group compared to controls. nih.gov This protective effect is likely mediated through the suppression of T cells, as evidenced by reduced populations of certain T helper cells and decreased expression of co-stimulatory molecules. bohrium.com Orally administered berberine has been shown to ameliorate CIA in rats by suppressing Th17 cell responses, an effect linked to the induction of the neuropeptide cortistatin in the gut. nih.gov

Modulation of Inflammatory Cytokine Expression

Berbamine and related compounds exert their anti-inflammatory effects in part by modulating the expression of various cytokines, which are key signaling molecules in the immune system.

In a model of cytokine-induced inflammation in skeletal myoblast cells, berberine hydrochloride was found to reduce the expression of inducible nitric oxide synthase (iNOS) and several stress-related kinases. nih.gov It also demonstrated the ability to reverse the cytokine-mediated suppression of key metabolic and anti-inflammatory regulators. nih.gov

In the context of EAE, berbamine's primary effect is the marked decrease in IFN-γ production by CD4+ T cells. nih.gov Furthermore, in a separate study with berberine in EAE, treatment led to a decrease in pro-inflammatory cytokines such as IFN-γ, tumor necrosis factor-alpha (TNF-α), and interleukin-17 (IL-17), while increasing the expression of anti-inflammatory cytokines like IL-4, IL-10, and transforming growth factor-beta (TGF-β). nih.gov

Enhancement of Major Histocompatibility Complex Class I (MHC-I) Mediated Antigen Presentation

A crucial aspect of the anti-tumor immune response is the ability of immune cells, particularly CD8+ T cells, to recognize and kill cancer cells. This recognition process is dependent on the presentation of tumor antigens by MHC-I molecules on the surface of cancer cells.

Recent research has identified berbamine hydrochloride as an effective inhibitor of autophagy that can enhance antigen presentation in tumor cells. mdpi.comnih.gov In melanoma cells, berbamine was shown to increase MHC-I-mediated antigen presentation, which improves the recognition and subsequent elimination of these cancer cells by CD8+ T cells. mdpi.comnih.gov The mechanism involves the disruption of the later stages of autophagy by impairing lysosomal acidification, which leads to an accumulation of MHC-I molecules on the cell surface. nih.gov

Augmentation of CD8+ T cell Infiltration

The effectiveness of an anti-tumor immune response often correlates with the presence of cytotoxic T lymphocytes, specifically CD8+ T cells, within the tumor microenvironment.

In a mouse model of melanoma, treatment with berbamine was found to not only suppress tumor growth but also to significantly enhance the infiltration of CD8+ T cells into the tumor tissue. semanticscholar.orgplos.org This increased infiltration of cytotoxic T cells is a direct consequence of the enhanced antigen presentation by melanoma cells, as described in the previous section. By making the tumor cells more "visible" to the immune system, berbamine facilitates the recruitment and activation of CD8+ T cells, thereby promoting a more robust anti-tumor immune response. mdpi.comnih.gov

Cardioprotective and Antihypertensive Effects

Berbamine has demonstrated notable effects on the cardiovascular system in preclinical models, including actions that suggest therapeutic potential for heart disease and hypertension.

Relaxation of Coronary Artery Strips

While direct studies on the relaxation of coronary artery strips by this compound are not extensively detailed in the available research, the vasodilatory properties of the broader class of isoquinoline (B145761) alkaloids, including the related compound berberine, have been established. For instance, berberine has been shown to induce dose-dependent vasodilation in the rat mesenteric artery. This effect is partly mediated by the release of endothelium-derived relaxing factor (EDRF) and primarily by blocking the release of calcium from internal cellular stores nih.gov. Another study on guinea pig aortic strips indicated that berberine's inhibitory effect on contraction is likely due to its action on the signaling cascade that links cell receptors to the contractile response, rather than a direct effect on voltage-operated calcium channels nih.gov. These findings on related compounds suggest potential mechanisms by which berbamine might exert vasodilatory effects, though specific research on coronary arteries is required for confirmation.

Protection Against Myocardial Apoptosis

Berbamine has been shown to confer significant protection against myocardial cell death, or apoptosis, particularly in the context of ischemia/reperfusion (I/R) injury—damage that occurs when blood supply is restored to tissue after a period of oxygen deprivation.

In a study using a mouse model of myocardial I/R, berbamine administration significantly reduced the infarct size and the rate of apoptotic cell death nih.gov. This cardioprotective effect was linked to the activation of the AMPK/Nrf2 signaling pathway, which plays a crucial role in protecting cells from oxidative stress nih.gov. Berbamine treatment was found to improve mitochondrial morphology and state, reduce oxidative stress, and inhibit apoptosis nih.gov. The study demonstrated that berbamine alleviates myocardial I/R injury by mitigating intracellular calcium overload and preventing the activation of calpain, a protein involved in cell death pathways nih.gov. This action is mediated through the PI3K-Akt-GSK3β pathway, which subsequently leads to the opening of the mitochondrial ATP-sensitive potassium (mitoK-ATP) channel nih.gov.

Anti-Arrhythmia Properties

Berbamine has been reported to possess notable anti-arrhythmic effects. Research indicates that its analogue, N-methyl berbamine, extends the duration of the action potential in ventricular myocytes, a key factor in controlling heart rhythm nih.gov. This is achieved through a multi-target mechanism that involves the inhibition of both calcium (Ca2+) and potassium (K+) channel currents nih.gov.

The anti-arrhythmic properties of related alkaloids like berberine are well-documented and may offer insight into berbamine's mechanism. These compounds can prolong the effective refractory period of cardiac cells, which is the recovery interval after a heartbeat, thereby suppressing abnormal rhythms nih.gov. By blocking specific ion channels, these agents can slow and regulate the propagation of electrical signals through the heart muscle, which is a common strategy for treating re-entrant tachycardias youtube.com. Berbamine's ability to modulate ion channels suggests it may function as a Class I or Class III anti-arrhythmic agent, which act by blocking sodium or potassium channels, respectively youtube.comthoracickey.com. Specifically, its reported action on both calcium and potassium channels points to a complex, multi-target anti-arrhythmic potential nih.gov.

Antiviral Activities in In Vitro and Animal Models

Beyond its cardiovascular effects, this compound has emerged as a potent inhibitor of several pathogenic viruses in preclinical studies.

Activity Against SARS-CoV-2 Infection

This compound has demonstrated significant inhibitory activity against SARS-CoV-2, the virus responsible for COVID-19. Its primary mechanism of action is the blockade of viral entry into host cells nih.gov.

Research has shown that berbamine hydrochloride prevents the fusion of the viral envelope with the host cell membrane, a critical step for infection nih.gov. This is achieved by targeting the viral spike (S) protein. Molecular docking studies suggest that berbamine binds to the post-fusion core of the S2 subunit of the spike protein, which is essential for membrane fusion nih.govplos.org. By interfering with this process, it effectively halts the infection at its earliest stage nih.gov.

Another identified mechanism involves the disruption of host autophagy pathways that the virus hijacks for its own replication. This compound robustly prevents SARS-CoV-2 from infecting human intestinal epithelial cells through an autophagy-mediated BNIP3 mechanism nih.govtandfonline.com. This host-directed therapeutic approach carries a reduced likelihood of the virus developing drug resistance nih.gov. Notably, berbamine has shown pan-antiviral activity, proving effective against multiple SARS-CoV-2 variants of concern, including the Omicron subvariants BA.2 and BA.5, at nanomolar potency nih.govtandfonline.com.

| Cell Line | Virus Strain/Variant | EC50 Value (µM) |

| Vero E6 | SARS-CoV-2 | 1.732 |

| Caco-2 | SARS-CoV-2 | 1.887 |

| Colonoids | Omicron BA.2 | ~0.004 (4 nM) |

| Colonoids | Omicron BA.5 | ~0.0005 (0.5 nM) |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Data compiled from multiple studies. nih.govnih.gov

Activity Against Ebola Virus Infection

Berbamine hydrochloride has also been identified as a strong inhibitor of the Ebola virus (EBOV) in both in vitro and in vivo models nih.govresearchgate.net. The mortality rate of EBOV infection is exceptionally high, making the development of effective treatments a global health priority.

The antiviral action of berbamine against EBOV is directed at the viral entry process. Studies have revealed that the compound acts by directly binding to the cleaved form of the Ebola virus glycoprotein (B1211001) (GPcl) nih.govresearchgate.net. This binding disrupts the crucial interaction between GPcl and its host cell receptor, Niemann-Pick C1 (NPC1), which is necessary for the fusion of the viral and endosomal membranes nih.govresearchgate.net. By blocking this interaction, berbamine hydrochloride effectively prevents the virus from delivering its genetic material into the host cell, thereby inhibiting viral replication nih.gov. This specific targeting of the viral glycoprotein underscores its potential as a repurposed drug for treating Ebola virus disease nih.govresearchgate.net.

| Virus | Measurement | Value (µM) |

| Ebola Virus (EBOV) | EC50 | 0.49 |

EC50 (Half-maximal effective concentration) indicates the potency of the compound in inhibiting the virus. nih.gov

Activity Against African Swine Fever Virus (ASFV) Infection

This compound has demonstrated significant antiviral activity against the African Swine Fever Virus (ASFV) in preclinical, in vitro studies. Research shows that this natural bis-benzylisoquinoline alkaloid can inhibit ASFV in a dose-dependent manner with limited cytotoxicity to host cells. mdpi.comhealthline.comnih.gov

In studies using porcine alveolar macrophages (PAMs), the primary target cells for ASFV, the 50% cytotoxic concentration (CC50) of berbamine hydrochloride was determined to be 27.89 μM. mdpi.comhealthline.comnih.gov Non-cytotoxic concentrations of the compound resulted in a substantial decrease in the viral titre, recorded as a 4.14 log TCID50 reduction. mdpi.comnih.gov This antiviral effect was observed to be stable for 48 hours and was effective at various multiplicities of infection (MOI). mdpi.comnih.gov

Further investigation into the mechanism of action revealed that this compound impacts the entire life cycle of the virus. mdpi.comhealthline.com A key finding from a viral entry assay is that the compound effectively blocks the early stages of ASFV infection. mdpi.comhealthline.comnih.gov This inhibitory activity is not limited to PAMs, as similar anti-ASFV effects were also observed in PK-15 and 3D4/21 cell lines. mdpi.comnih.gov These findings underscore the potential of this compound as an effective natural agent against ASFV. mdpi.comhealthline.com

| Parameter | Cell Line | Finding | Source |

|---|---|---|---|

| 50% Cytotoxic Concentration (CC50) | Porcine Alveolar Macrophages (PAMs) | 27.89 μM | mdpi.comhealthline.comnih.gov |

| Viral Titre Reduction | Porcine Alveolar Macrophages (PAMs) | 4.14 log TCID50 decrease | mdpi.comnih.gov |

| Mechanism of Action | In Vitro Models | Blocks the early stage of ASFV infection; inhibitory throughout the virus life-cycle | mdpi.comhealthline.comnih.gov |

| Effective MOI | In Vitro Models | 0.01, 0.1, and 1 | mdpi.comnih.gov |

| Confirmed Activity in Other Cells | PK-15 and 3D4/21 cells | Similar anti-ASFV activity observed | mdpi.comnih.gov |

Other Preclinical Biological Activities

Antimicrobial Effects

While the related isoquinoline alkaloid berberine has been extensively studied for its broad-spectrum antimicrobial properties, specific research detailing the direct antimicrobial, antibacterial, or antifungal activity of berbamine is not as widely documented in the available literature. mdpi.comnih.gov Studies on berberine have shown it possesses activity against various Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net The mechanisms often attributed to berberine include the destruction of the cell wall and membrane, inhibition of biofilm formation, and interference with nucleic acid and protein synthesis. nih.govfrontiersin.org However, it is crucial to distinguish that these findings pertain to berberine, and similar comprehensive studies focusing solely on the antimicrobial spectrum and mechanisms of berbamine are limited.

Anti-Diabetic Potential

Berbamine has shown anti-diabetic potential in preclinical animal models. In a study using high-fat diet (HFD) and streptozotocin-administered rats, administration of berbamine for eight weeks resulted in a significant improvement in key diabetic markers. nih.gov

The treatment led to a significant increase in serum insulin levels and a corresponding decrease in blood glucose and HbA1c levels. nih.gov Mechanistically, the anti-diabetic effects of berbamine are suggested to be mediated through the modulation of insulin signaling pathways and inflammation. The study observed that berbamine treatment led to the upregulation of mRNA expressions for Insulin Receptor Substrate 1 (IRS-1), Sirtuin 1 (SIRT1), and Glucose Transporter Type 4 (GLUT-4). nih.gov Concurrently, it downregulated ADAM17, a disintegrin and metalloproteinase domain-containing protein 17. nih.gov These findings suggest that berbamine may improve glucose homeostasis and insulin resistance. nih.gov

| Parameter | Animal Model | Effect of Berbamine Treatment | Source |

|---|---|---|---|

| Serum Insulin | HFD/Streptozotocin-induced diabetic rats | Significantly improved | nih.gov |

| Blood Glucose | HFD/Streptozotocin-induced diabetic rats | Significantly decreased | nih.gov |

| HbA1c | HFD/Streptozotocin-induced diabetic rats | Significantly decreased | nih.gov |

| IRS-1 mRNA Expression | HFD/Streptozotocin-induced diabetic rats | Upregulated | nih.gov |

| SIRT1 mRNA Expression | HFD/Streptozotocin-induced diabetic rats | Upregulated | nih.gov |

| GLUT-4 mRNA Expression | HFD/Streptozotocin-induced diabetic rats | Upregulated | nih.gov |

| ADAM17 mRNA Expression | HFD/Streptozotocin-induced diabetic rats | Downregulated | nih.gov |

Modulation of Bladder Overactivity Symptoms in Animal Models

Berbamine has been investigated for its potential to alleviate symptoms of overactive bladder (OAB) in animal models. In a study involving rats with OAB induced by intravesical retinyl acetate, berbamine demonstrated significant effects on cystometric parameters. The compound's anti-inflammatory, anti-oxidant, and muscle-relaxant properties are believed to contribute to these effects.

The study noted that the RhoA/Rho Kinase pathway, which is involved in regulating bladder muscle tone and contractions, shows increased activity in OAB. Berbamine administration was found to counteract the increased expression of Rho kinase in the detrusor muscle of the test subjects. Furthermore, berbamine exhibited antioxidative actions, which is relevant as oxidative stress is associated with the pathophysiology of OAB.

| Parameter | Animal Model | Effect of Berbamine Treatment | Source |

|---|---|---|---|

| Cystometric Parameters | Retinyl Acetate-Induced Overactive Bladder in Rats | Significant improvement observed | |

| Rho Kinase Expression | Detrusor muscle of OAB rats | Counteracted the increased expression | |

| Oxidative Stress Markers | OAB rats | Demonstrated antioxidative action | |

| Proposed Mechanisms | In vivo model | Anti-inflammatory, anti-oxidant, muscle-relaxant effects |

Protection Against Organ Injury (e.g., Ethanol-Induced Liver Injury)

This compound has shown protective effects against immune-mediated liver injury in preclinical studies. In a mouse model of concanavalin A-induced hepatitis, berbamine demonstrated a prominent ability to attenuate liver damage.

The mechanism behind this protective effect is linked to its anti-inflammatory properties. Specifically, berbamine was found to reduce the secretion of tumor necrosis factor-alpha (TNF-α), a critical inflammatory cytokine involved in the pathology of this type of liver injury. TNF-α, which is released by activated T cells and Kupffer cells, can directly damage hepatic cells and induce apoptosis. By interfering with inflammatory pathways such as NF-κB and reducing TNF-α, berbamine helps to protect liver cells from immune-mediated destruction.

Effects on Peripheral White Blood Cell Counts

Berbamine is recognized for its effects on hematopoiesis, specifically its ability to increase peripheral white blood cell counts. This activity has led to its use in addressing leukopenia, a condition characterized by a low white blood cell count.

In animal studies, mice treated with non-toxic doses of berbamine showed a significant enhancement of neutrophil and lymphocyte counts in the circulation. This effect was also observed in mice treated with the chemotherapy agent cyclophosphamide, which is known to cause leukopenia. The proposed mechanism is that berbamine stimulates the maturation and subsequent release of leukocyte progenitors from the bone marrow. While it increases circulating white blood cells, a corresponding decrease in bone marrow stem cells was noted in a dose-dependent manner after two weeks of treatment, supporting the theory of stimulated release.

Anti-Alzheimer's Disease Potential in Animal Models